NF-|EB-IN-15

Description

NF-κB (Nuclear Factor Kappa B) is a critical transcription factor regulating immune responses, inflammation, and cancer progression. This article contextualizes NF-|EB-IN-15 by comparing it with structurally or functionally similar NF-κB inhibitors reported in recent literature.

Properties

Molecular Formula |

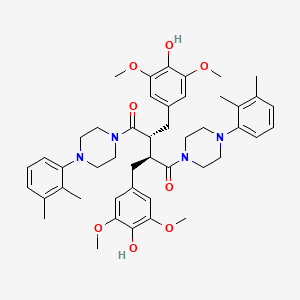

C46H58N4O8 |

|---|---|

Molecular Weight |

795.0 g/mol |

IUPAC Name |

(2S,3R)-1,4-bis[4-(2,3-dimethylphenyl)piperazin-1-yl]-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-dione |

InChI |

InChI=1S/C46H58N4O8/c1-29-11-9-13-37(31(29)3)47-15-19-49(20-16-47)45(53)35(23-33-25-39(55-5)43(51)40(26-33)56-6)36(24-34-27-41(57-7)44(52)42(28-34)58-8)46(54)50-21-17-48(18-22-50)38-14-10-12-30(2)32(38)4/h9-14,25-28,35-36,51-52H,15-24H2,1-8H3/t35-,36+ |

InChI Key |

ASNMTQSHOKQNEV-TYHGNQNSSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)[C@H](CC3=CC(=C(C(=C3)OC)O)OC)[C@H](CC4=CC(=C(C(=C4)OC)O)OC)C(=O)N5CCN(CC5)C6=CC=CC(=C6C)C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(CC3=CC(=C(C(=C3)OC)O)OC)C(CC4=CC(=C(C(=C4)OC)O)OC)C(=O)N5CCN(CC5)C6=CC=CC(=C6C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-|EB-IN-15 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route often includes steps such as nucleophilic substitution, oxidation, and reduction reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired quality of the compound. Quality control measures are implemented at various stages of production to monitor the chemical composition and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NF-|EB-IN-15 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.

Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to changes in the compound’s structure.

Substitution: In this type of reaction, one functional group in the compound is replaced by another, often through the use of specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions can yield alcohols. Substitution reactions often result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

NF-|EB-IN-15 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.

Biology: The compound is employed in biological assays to investigate cellular processes and molecular interactions.

Medicine: this compound has potential therapeutic applications, particularly in the treatment of diseases where it can modulate specific molecular targets.

Industry: In industrial settings, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NF-|EB-IN-15 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The compound’s effects are mediated through various molecular pathways, including the activation or inhibition of specific enzymes and the regulation of gene expression.

Comparison with Similar Compounds

Key Compounds Targeting NF-κB

The following compounds, validated in pre-clinical or clinical studies, are benchmarked for their NF-κB inhibitory activity:

Mechanistic and Efficacy Comparisons

- Binding Affinity : Molecular docking studies (e.g., Table 2 in ) highlight synthetic derivatives like compounds 7a-j with binding energies ranging from -8.2 to -9.5 kcal/mol, indicating strong interactions with NF-κB pathway proteins . Natural compounds like curcumin and EGCG exhibit moderate binding but broader anti-inflammatory effects .

- Pathway Specificity : Nitroalkenes () and triptolide () show rapid deactivation of NF-κB, but triptolide’s toxicity limits clinical use. In contrast, pomegranate extracts () offer dual inhibition of NF-κB and MAPK pathways, enhancing therapeutic safety .

- Cellular Models : Studies in BEAS-2B cells () and muscle-derived cancers () emphasize cell-type-dependent efficacy. For instance, EGCG shows superior activity in epithelial cells, while sanguinarine () is more effective in hematological malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.